molecular formula C15H20O5 B14474843 2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate CAS No. 68083-99-8

2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate

Cat. No.: B14474843
CAS No.: 68083-99-8
M. Wt: 280.32 g/mol
InChI Key: ISFIHGMRNGUEGX-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis as protecting groups for carbonyl compounds. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a benzyl group and a hydroxyethyl propionate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been reported to be highly efficient for the acetalization process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, SOCl2

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Brominated derivatives

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is unique due to its combination of a dioxolane ring, benzyl group, and hydroxyethyl propionate moiety. This structure provides enhanced stability and versatility in protecting carbonyl compounds during complex synthetic processes.

Properties

CAS No.

68083-99-8

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-hydroxyethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate

InChI

InChI=1S/C15H20O5/c16-8-9-18-14(17)6-7-15(19-10-11-20-15)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2

InChI Key

ISFIHGMRNGUEGX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCC(=O)OCCO)CC2=CC=CC=C2

Origin of Product

United States

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